molecular formula C19H23NO2 B4978359 N-(4-sec-butylphenyl)-2-(3-methylphenoxy)acetamide

N-(4-sec-butylphenyl)-2-(3-methylphenoxy)acetamide

Cat. No. B4978359
M. Wt: 297.4 g/mol
InChI Key: RRLUYWOMFOJTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butylphenyl)-2-(3-methylphenoxy)acetamide, commonly known as flumazenil, is a benzodiazepine antagonist. It is a synthetic compound that was first developed in the 1980s and is used in scientific research applications. Flumazenil has been found to have a significant impact on the central nervous system and is used to study the mechanism of action of benzodiazepines.

Mechanism of Action

Flumazenil works by binding to the same receptors in the brain that benzodiazepines bind to. These receptors are known as GABA-A receptors. When benzodiazepines bind to these receptors, they increase the activity of GABA, which is a neurotransmitter that has a calming effect on the brain. Flumazenil is able to block the effects of benzodiazepines by binding to these receptors and preventing the activation of GABA.
Biochemical and Physiological Effects
Flumazenil has been found to have a significant impact on the central nervous system. It is able to block the effects of benzodiazepines, which can lead to a number of physiological and biochemical effects. These effects include increased heart rate, increased blood pressure, and increased respiration rate. Flumazenil has also been found to have an impact on memory and cognition.

Advantages and Limitations for Lab Experiments

The use of flumazenil in scientific research has a number of advantages and limitations. One of the main advantages is that it allows researchers to study the effects of benzodiazepines on the brain without the confounding effects of other drugs. Flumazenil is also relatively safe and has been used in a number of clinical trials. However, one of the main limitations is that it can only be used in vitro or in animal studies. It cannot be used in human studies due to its potential to cause seizures.

Future Directions

There are a number of future directions for the use of flumazenil in scientific research. One of the main areas of interest is in the development of new drugs that can target the GABA-A receptors. Flumazenil has been used as a starting point for the development of new drugs that can target these receptors. Another area of interest is in the study of the effects of benzodiazepines on the brain in different populations, such as children and the elderly. Finally, there is a growing interest in the use of flumazenil as a potential treatment for benzodiazepine addiction.

Synthesis Methods

Flumazenil is synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 4-sec-butylbenzoyl chloride with 3-methylphenoxyacetic acid, followed by the addition of sodium hydroxide and then acetic anhydride. The resulting product is then purified using a series of chromatography techniques.

Scientific Research Applications

Flumazenil is commonly used in scientific research to study the mechanism of action of benzodiazepines. Benzodiazepines are a class of drugs that are commonly used to treat anxiety and insomnia. Flumazenil is able to block the effects of benzodiazepines by binding to the same receptors in the brain. This allows researchers to study the effects of benzodiazepines on the brain and to develop new drugs that can target these receptors.

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-15(3)16-8-10-17(11-9-16)20-19(21)13-22-18-7-5-6-14(2)12-18/h5-12,15H,4,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLUYWOMFOJTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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